Cobalt-Catalyzed Cross-Coupling Yield: 8-Iodo-1,6-naphthyridine Achieves 65% Yield with Sterically Hindered Arylzinc Reagent
In cobalt-catalyzed cross-coupling reactions, sterically hindered 8-iodo-1,6-naphthyridine (structurally analogous to the 5(6H)-one derivative) reacted with p-Me2NC6H4ZnCl to afford the corresponding arylated naphthyridine product in 65% isolated yield [1]. This yield demonstrates the synthetic viability of the 8-iodo substituent as a reactive handle for introducing complex aryl groups onto the naphthyridine core, despite steric hindrance at the 8-position [1].
| Evidence Dimension | Cross-coupling reaction yield with arylzinc reagent |
|---|---|
| Target Compound Data | 65% isolated yield |
| Comparator Or Baseline | 8-iodo-1,6-naphthyridine (1g) with p-Me2NC6H4ZnCl (6p) under CoCl2·2LiCl (5 mol %) catalysis |
| Quantified Difference | Not applicable; single substrate yield reported |
| Conditions | CoCl2·2LiCl (5 mol %), sodium formate (50 mol %), THF, 25 °C, 1 hour; isolated yield after chromatographic purification [1] |
Why This Matters
This yield quantifies the synthetic utility of the 8-iodo substituent as a competent leaving group in cobalt-catalyzed cross-coupling, supporting procurement for medicinal chemistry diversification campaigns requiring reliable functionalization efficiency.
- [1] Greiner R, Ziegler DS, Cibu D, Jakowetz AC, Auras F, Bein T, Knochel P. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Org Lett. 2017;19(22):6384-6387. View Source
